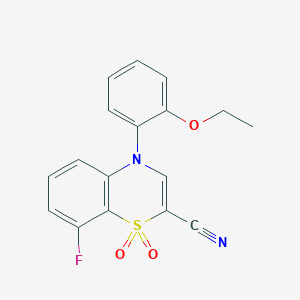

5-(Benzyloxy)-2-fluorophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It may also include the compound’s appearance (color, state of matter under standard conditions) and any distinctive odors .

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, etc. Chemical properties might include acidity or basicity, flammability, and types of chemical reactions the substance undergoes .Scientific Research Applications

Medicinal Chemistry and Drug Development

- Hepatocellular Carcinoma Treatment : Novel prodrugs of 5-fluoro-2'-deoxyuridine, utilizing substituted benzyl phosphoramidates, have been identified for the treatment of hepatocellular carcinoma. These prodrugs demonstrate good oral bioavailability and liver targeting, indicating the potential of fluorophenol derivatives in liver cancer therapeutics (Youmei Peng et al., 2016).

- Fluorescent Probes for Sensing : Fluorophenol derivatives have been applied in the development of fluorescent probes for sensing pH and metal cations, showcasing their utility in biochemical and medical diagnostics (Kiyoshi Tanaka et al., 2001).

Biochemical Research

- Study of DNA Transitions : 5-Fluoro-2′-deoxycytidine, synthesized from a fluorophenol precursor, serves as a probe for studying B/Z-DNA transition, highlighting the role of fluorophenol derivatives in advanced nucleic acid research (Andrei Solodinin et al., 2019).

Organic and Pharmaceutical Chemistry

- Synthesis of Antitumor Compounds : The synthesis of aryl amidation routes leading to complex structures like dihydropyrrolo[3,2-e]indoles and pyrrolo[3,2-f]tetrahydroquinolines, starting from fluorophenol derivatives, underlines their importance in the synthesis of novel antitumor agents (Michael D. Ganton & M. Kerr, 2007).

Analytical Chemistry

- Assays and Detection : Fluorophenol derivatives have been used in highly sensitive assay procedures for the detection of specific compounds in biological matrices, demonstrating their utility in analytical chemistry (W. Dill & A. Glazko, 1972).

Mechanism of Action

Target of Action

5-(Benzyloxy)-2-fluorophenol is a complex organic compound that has been used in various chemical reactions. Its primary targets are often other organic compounds in a reaction mixture. For instance, it has been used in the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The role of 5-(Benzyloxy)-2-fluorophenol in such reactions is to act as a reagent, contributing to the formation of new bonds and structures.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. In the Suzuki–Miyaura cross-coupling, for example, the reaction involves the oxidative addition of an electrophilic organic group, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. This is followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

The exact biochemical pathways affected by 5-(Benzyloxy)-2-fluorophenol can vary depending on the specific reaction and the presence of other compounds. In general, the compound is involved in the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic structures .

Result of Action

The result of the action of 5-(Benzyloxy)-2-fluorophenol is the formation of new organic compounds through the creation of new carbon-carbon bonds. This can lead to the synthesis of complex structures, contributing to the advancement of organic chemistry and the development of new materials and pharmaceuticals .

Action Environment

The action, efficacy, and stability of 5-(Benzyloxy)-2-fluorophenol can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds in the reaction mixture. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, careful control of the reaction environment is crucial for the successful use of 5-(Benzyloxy)-2-fluorophenol in chemical reactions.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-fluoro-5-phenylmethoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEXGGOJHFERQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-2-fluorophenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2741143.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2741149.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2741152.png)

![4-Chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-piperazino-3(2H)-pyridazinone](/img/structure/B2741153.png)

![2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2741154.png)

![Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2741155.png)